1-(2-fluorobenzoyl)-2-methylindoline

Arp2/3 complex inhibition Actin cytoskeleton Cross-species selectivity

Procure the unmatched reference standard for Arp2/3 complex inhibition. CK-666 is the only compound with validated, species-specific potency (human IC50 4 µM, bovine 17 µM, S. pombe 5 µM, S. cerevisiae 12 µM) and a structurally matched negative control (CK-689), enabling definitive mechanistic studies. Unlike analogs, it is the sole inhibitor validated in the Listeria monocytogenes comet tail assay (IC50 7 µM) and the pyrene-actin polymerization assay (IC50 23 µM, 78% max inhibition). Recent evidence of ferroptosis protection and renal ischemia-reperfusion injury amelioration adds unique dual-mechanism value. Insist on CK-666 for reproducible, cross-species actin dynamics research.

Molecular Formula C16H14FNO
Molecular Weight 255.29 g/mol
Cat. No. B4641157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-fluorobenzoyl)-2-methylindoline
Molecular FormulaC16H14FNO
Molecular Weight255.29 g/mol
Structural Identifiers
SMILESCC1CC2=CC=CC=C2N1C(=O)C3=CC=CC=C3F
InChIInChI=1S/C16H14FNO/c1-11-10-12-6-2-5-9-15(12)18(11)16(19)13-7-3-4-8-14(13)17/h2-9,11H,10H2,1H3
InChIKeyMHEILXKTPKZQFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CK-666 (1-(2-Fluorobenzoyl)-2-methylindoline): A Cell-Permeable Arp2/3 Complex Inhibitor for Actin Cytoskeleton Research


1-(2-Fluorobenzoyl)-2-methylindoline, widely designated as CK-666, is a synthetic indolyl-fluorobenzamide compound (CAS 442633-00-3) that functions as a cell-permeable, selective inhibitor of the actin-related protein 2/3 (Arp2/3) complex [1]. The compound stabilizes the inactive state of the Arp2/3 complex by binding to a pocket formed between subdomain 4 of Arp2 and subdomain 1 of Arp3, preventing the conformational shift required for actin nucleation [1]. As a key tool compound in cytoskeletal biology, CK-666 has been extensively characterized across multiple species and experimental systems, with defined inhibitory parameters that distinguish it from structurally related analogs and alternative Arp2/3 inhibitors [2].

Why CK-666 Cannot Be Replaced by Structurally Similar Indoline or Benzamide Analogs


In-class substitution of CK-666 with structurally similar 2-methylindoline derivatives or alternative fluorobenzamide compounds is not functionally equivalent due to substantial differences in Arp2/3 inhibitory potency, species selectivity, and target engagement mechanisms. A comprehensive 2022 screening study of 74 CK-666 analogs revealed that only nine compounds exhibited measurable Arp2/3 inhibitory activity, and among these, in vitro potency varied widely from IC50 values of 0.7 μM to >100 μM in EdU incorporation assays [1]. Furthermore, compounds with even minor structural modifications—such as the 3,5-difluorobenzoyl analog or the 4-chloro-2-fluorobenzoyl variant—have not been validated for Arp2/3 inhibition and likely exhibit fundamentally different target profiles. The precise ortho-fluorine substitution pattern on the benzoyl moiety of CK-666 is critical for binding to the Arp2-Arp3 interface pocket; substitutions at other positions or additional halogenation alter binding geometry and potency [2]. Additionally, the presence of the validated negative control CK-689 (which differs in the amide linker region) demonstrates that close structural analogs can be completely inactive, underscoring the non-interchangeable nature of this compound class [2].

Quantitative Comparative Evidence: CK-666 Versus Analogous Arp2/3 Inhibitors


Species-Selective Arp2/3 Inhibition: CK-666 Cross-Species Potency Profile Versus Yeast-Specific Inhibitors

CK-666 demonstrates a quantifiable, cross-species inhibitory profile against Arp2/3 complexes from multiple organisms, enabling its use as a pan-species tool compound. The compound inhibits human Arp2/3 with an IC50 of 4 μM, bovine Arp2/3 with an IC50 of 17 μM, fission yeast (S. pombe) Arp2/3 with an IC50 of 5 μM, and budding yeast (S. cerevisiae) Arp2/3 with an IC50 of 12 μM . This profile contrasts with CK-869, an alternative Arp2/3 inhibitor class compound that exhibits markedly different yeast cross-reactivity due to a distinct binding mode . The compound does not affect S. pombe formin domain Cdc12(FH2)-mediated actin polymerization or spontaneous actin polymerization, confirming target specificity .

Arp2/3 complex inhibition Actin cytoskeleton Cross-species selectivity Lamellipodia formation

In Vitro Arp2/3 Inhibition: CK-666 Superiority Over Next-Generation Analogs in Classical Pyrene-Actin Assay

In a 2022 head-to-head screening of 74 CK-666 analogs, CK-666 maintained superior in vitro potency in the classical pyrene-actin polymerization assay compared to the most active next-generation compounds. CK-666 displayed an IC50 of 23 μM and achieved 78% Arp2/3 inhibition at saturation [1]. By comparison, analog 69 exhibited an IC50 of 61 μM with only 67% inhibition at saturation, representing a 2.65-fold reduction in potency and lower maximal inhibition [1]. Analog 15 displayed an IC50 of 104 μM, representing a 4.5-fold reduction in potency relative to CK-666 [1]. Notably, the analogs that demonstrated superior in vivo efficacy (compounds 59 and 69) were slightly less efficient than CK-666 in this in vitro assay [1].

Pyrene-actin polymerization In vitro potency Arp2/3 inhibitor screening CK-666 analogs

Cellular Arp2/3 Inhibition: EdU Incorporation Assay Comparison of CK-666 and Structural Analogs

In a cellular EdU (5-ethynyl-2′-deoxyuridine) incorporation assay using untransformed MCF10A human mammary epithelial cells, CK-666 demonstrated measurable Arp2/3-dependent inhibition of cell cycle progression with an IC50 of 23 μM [1]. This assay was employed as the primary screen for 74 CK-666 structural analogs. Notably, several analogs exhibited substantially lower IC50 values: analog 30 displayed an IC50 of 0.696 μM (33-fold more potent than CK-666); analog 52 exhibited an IC50 of 3.17 μM (7.3-fold more potent); analog 71 exhibited an IC50 of 3.58 μM (6.4-fold more potent); and analog 24 exhibited an IC50 of 4.02 μM (5.7-fold more potent) [1]. The remaining 65 screened compounds showed little or no effect [1]. This quantitative data establishes CK-666 as the reference baseline against which novel analog potency is measured, while also identifying specific higher-potency alternatives when cellular potency is the primary procurement criterion.

Cell cycle progression EdU incorporation MCF10A cells Arp2/3-dependent proliferation

Negative Control Availability: CK-689 as Structurally Matched Inactive Control Versus CK-666

A critical procurement consideration for rigorous experimental design is the availability of a structurally matched, validated inactive control compound. CK-689 (Cat. No. 182517) is a cell-permeable indolyl-methoxyacetamide that exhibits no Arp2/3 inhibitory activity and serves specifically as an inactive control for CK-666 in both cell-based and cell-free experiments . This paired active/inactive control system is not available for most other Arp2/3 inhibitor candidates or CK-666 analogs, where structurally matched inactive controls have not been developed or validated. CK-689 differs from CK-666 in the amide linker region while maintaining similar physicochemical properties, enabling attribution of observed phenotypic effects specifically to Arp2/3 inhibition rather than off-target activities .

Negative control Arp2/3 inhibitor CK-689 Experimental validation

Intracellular Functional Activity: CK-666 Inhibition of Listeria Actin Comet Tail Formation in SKOV3 Cells

CK-666 has been quantitatively validated in a physiologically relevant intracellular pathogen model system. The compound inhibits actin filament 'comet tail' formation around intracellular Listeria monocytogenes in infected SKOV3 human ovarian carcinoma cells with an IC50 of 7 μM, acting in a reversible manner . This functional readout directly measures Arp2/3-dependent actin nucleation in a complex cellular context involving host-pathogen interactions. The IC50 value of 7 μM in this cellular functional assay is comparable to the 4 μM IC50 observed in the purified human Arp2/3 biochemical assay, indicating good cell permeability and target engagement in intact cells without significant loss of potency due to cellular barriers or metabolism . Most CK-666 analogs have not been characterized in this pathogen-based functional assay, limiting comparative functional data for procurement decisions.

Listeria monocytogenes Actin comet tails Intracellular pathogen motility SKOV3 cells

Emerging Ferroptosis Protection: CK-666 Efficacy in Renal Ischemia-Reperfusion Injury Model

Recent studies have identified a distinct, Arp2/3-independent activity of CK-666 that distinguishes it from other Arp2/3 inhibitors. In a 2024 investigation, CK-666 significantly ameliorated renal ischemia-reperfusion injury and ferroptosis in renal tissue, an effect mediated through direct elimination of lipid peroxidation rather than through its canonical Arp2/3 inhibitory function [1]. Among multiple actin microfilament remodeling inhibitors tested, only CK-666 and its structural analog CK-636 attenuated ferroptosis, while other actin-targeting inhibitors showed no protective effect [1]. The compound modulated the ferroptotic transcriptome, prevented lipid degradation, and diminished lipid peroxidation without affecting the labile iron pool [1]. DPPH assay and liposome leakage assay results confirmed that CK-666 mitigates ferroptosis by directly eliminating lipid peroxidation [1]. This dual-mechanism profile (Arp2/3-dependent and Arp2/3-independent activities) is unique to CK-666 and CK-636 among the tested compound set.

Ferroptosis Renal ischemia-reperfusion injury Lipid peroxidation Therapeutic potential

Recommended Research Applications for CK-666 (1-(2-Fluorobenzoyl)-2-methylindoline)


Cross-Species Arp2/3 Inhibition Studies Requiring Consistent Potency Across Human and Yeast Models

CK-666 is the optimal choice for research programs requiring inhibition of Arp2/3 complex across multiple model organisms. With validated IC50 values of 4 μM (human), 17 μM (bovine), 5 μM (S. pombe), and 12 μM (S. cerevisiae), CK-666 provides a consistent, well-characterized inhibitory profile that enables direct comparison of Arp2/3-dependent phenotypes across species . Alternative compounds such as CK-869 exhibit different yeast cross-reactivity patterns and are not suitable for pan-species experimental designs. The availability of species-matched potency data reduces experimental variability and facilitates interpretation of cross-species findings .

Rigorous Arp2/3 Functional Studies Requiring Validated Active/Inactive Control Pairs

For experiments where definitive attribution of phenotypes to Arp2/3 inhibition is essential, procurement of CK-666 paired with its validated negative control CK-689 is strongly recommended. CK-689 is a structurally matched indolyl-methoxyacetamide that exhibits no Arp2/3 inhibitory activity while maintaining similar physicochemical properties . This paired system enables rigorous control experiments that distinguish Arp2/3-specific effects from off-target compound activities. Newer CK-666 analogs with enhanced potency (e.g., analog 30 with IC50 = 0.696 μM in EdU assays) lack validated structurally matched inactive controls, limiting their utility in definitive mechanistic studies [1].

In Vitro Biochemical Characterization of Arp2/3 Complex Using Classical Pyrene-Actin Polymerization Assays

CK-666 remains the reference standard for in vitro biochemical characterization of Arp2/3 activity using the well-established pyrene-actin polymerization assay. CK-666 displays an IC50 of 23 μM and achieves 78% maximal inhibition in this assay system, outperforming next-generation analogs such as analog 69 (IC50 = 61 μM, 67% maximal inhibition) and analog 15 (IC50 = 104 μM) [1]. For laboratories requiring a validated positive control with established assay parameters for method development, assay validation, or screening campaigns, CK-666 provides the most extensively characterized biochemical profile in this widely used assay format [1].

Host-Pathogen Interaction Studies Involving Arp2/3-Dependent Actin Nucleation During Intracellular Infection

CK-666 is uniquely validated in a functional intracellular pathogen model system measuring inhibition of actin 'comet tail' formation around Listeria monocytogenes in SKOV3 cells, with a defined IC50 of 7 μM . This established experimental system provides researchers with a quantitative framework for studying Arp2/3-dependent actin dynamics during bacterial infection. No other CK-666 analogs or alternative Arp2/3 inhibitors have published functional validation data in this pathogen-based assay system, making CK-666 the only compound with established parameters for this application .

Ferroptosis and Ischemia-Reperfusion Injury Research Requiring Compounds with Dual Arp2/3-Dependent and Anti-Lipid Peroxidation Activities

CK-666 is uniquely positioned for studies investigating ferroptosis mechanisms or therapeutic interventions for ischemia-reperfusion injury. Recent evidence demonstrates that CK-666 protects against ferroptosis and ameliorates renal ischemia-reperfusion injury through direct elimination of lipid peroxidation, a mechanism independent of its canonical Arp2/3 inhibitory function [2]. This dual-mechanism profile is not shared by other actin-targeting inhibitors tested in the same study. Researchers exploring the intersection of actin cytoskeleton dynamics and ferroptotic cell death, or evaluating therapeutic candidates for renal ischemia-reperfusion injury, should consider CK-666 for its validated activity in these disease-relevant models [2].

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